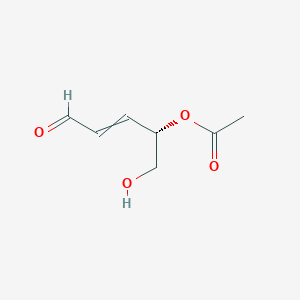
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate is an organic compound with a unique structure that includes both hydroxyl and acetate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate typically involves the esterification of the corresponding alcohol with acetic acid or an acyl chloride. One common method is the reaction of (2S)-1-Hydroxy-5-oxopent-3-en-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid . This reaction proceeds under mild conditions and yields the desired acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes using microreactors. These methods offer advantages such as improved efficiency, scalability, and sustainability .
化学反応の分析
Types of Reactions
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of (2S)-1-Hydroxy-5-oxopent-3-en-2-one.
Reduction: Formation of (2S)-1,5-Dihydroxypent-3-en-2-yl acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in food products.
作用機序
The mechanism of action of (2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups allow it to participate in hydrogen bonding and esterification reactions, which can modulate enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(2S)-2-Methoxypropyl acetate: Similar in structure but with a methoxy group instead of a hydroxyl group.
Ethyl acetate: A simpler ester with a similar acetate functional group.
Methyl acetate: Another simple ester with a similar acetate functional group.
Uniqueness
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate is unique due to its combination of hydroxyl and acetate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler esters.
特性
CAS番号 |
58917-62-7 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
[(2S)-1-hydroxy-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C7H10O4/c1-6(10)11-7(5-9)3-2-4-8/h2-4,7,9H,5H2,1H3/t7-/m0/s1 |
InChIキー |
ZRGKANVZYUDGMH-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)O[C@H](CO)C=CC=O |
正規SMILES |
CC(=O)OC(CO)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


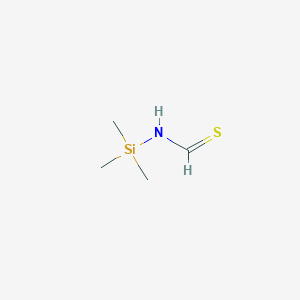
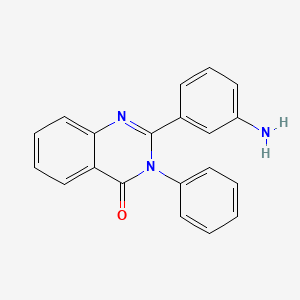
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
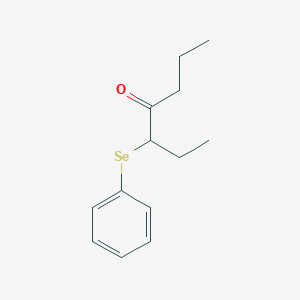
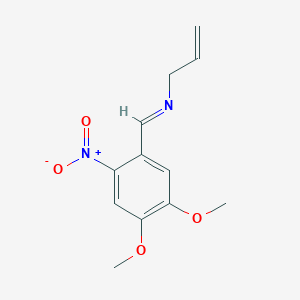
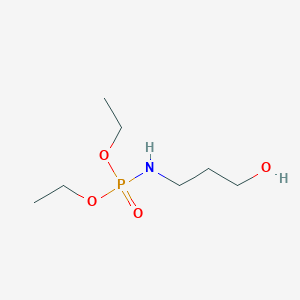

![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
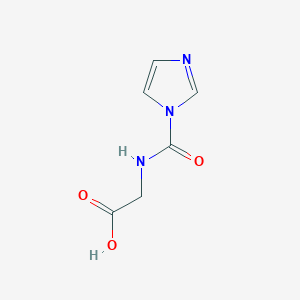
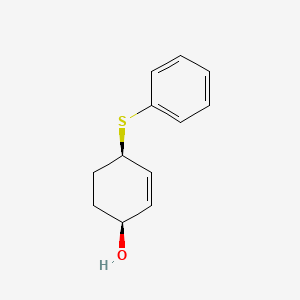
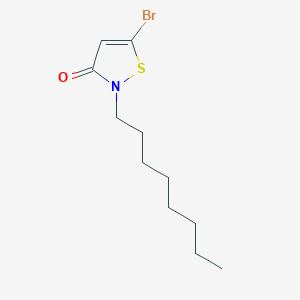
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
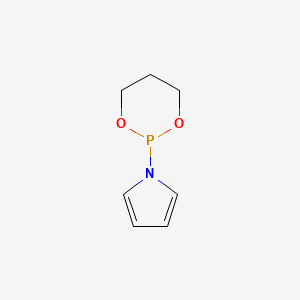
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)
